molecular formula C17H20O5 B407556 Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-39-5

Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B407556
CAS No.: 300557-39-5
M. Wt: 304.34g/mol
InChI Key: GJGLRKDOZRQPLO-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound possesses the molecular formula C₁₇H₂₀O₅ with a molecular weight of 304.342 g/mol. The compound is registered under CAS number 300557-39-5 and exhibits a complex structural framework that integrates multiple functional domains. The IUPAC nomenclature follows systematic naming conventions, designating the compound as propan-2-yl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate.

The molecular architecture is characterized by a benzofuran heterocycle serving as the central scaffold, with three distinct substituent groups strategically positioned to influence the compound's reactivity and biological properties. The 1-benzofuran core provides a planar aromatic system that serves as the structural foundation, while the methyl group at position 2 introduces steric considerations that affect molecular conformation. The isobutyryloxy group at position 5 represents a bulky ester substituent that significantly impacts the compound's lipophilicity and membrane permeability characteristics.

The isopropyl ester functionality at position 3 completes the molecular framework, contributing to the compound's overall hydrophobic character while providing a site for potential metabolic transformation. This combination of functional groups creates a molecule with balanced polarity characteristics, featuring both hydrophilic and lipophilic domains that facilitate interactions with diverse biological targets. The computational chemistry analysis reveals a topological polar surface area (TPSA) of 65.74 Ų and a calculated LogP value of 3.86782, indicating favorable drug-like properties.

Crystallographic Characterization and Bonding Patterns

The crystallographic analysis of benzofuran derivatives reveals important structural insights that can be extrapolated to understand the bonding patterns in this compound. Related benzofuran compounds demonstrate characteristic planar conformations of the benzofuran ring system, with mean deviations typically less than 0.01 Å from the least-squares plane defined by the nine constituent atoms. This planarity is crucial for the compound's aromatic stabilization and influences its electronic properties.

The benzofuran moiety in related structures exhibits specific dihedral angles between substituent groups and the main ring plane. For instance, in similar compounds, phenyl substituents demonstrate dihedral angles ranging from 60° to 78° relative to the benzofuran plane. These angular relationships are critical for understanding the three-dimensional molecular geometry and predicting intermolecular interactions. The crystal packing patterns observed in analogous benzofuran derivatives reveal stabilization through π-π interactions between furan and benzene rings, with typical centroid-centroid distances of approximately 4.0 Å.

Intermolecular hydrogen bonding patterns in benzofuran derivatives typically involve C-H···O and C-H···π interactions that contribute to crystal stability. These weak interactions play crucial roles in determining solid-state properties and can influence the compound's physical characteristics such as melting point and solubility. The ester functionalities present in the molecule provide additional sites for hydrogen bonding interactions, both as acceptors through the carbonyl oxygen atoms and potentially as donors through adjacent C-H groups.

The molecular conformation is further stabilized by intramolecular interactions, particularly between the ester groups and the benzofuran ring system. These interactions can restrict molecular flexibility and contribute to the overall stability of the preferred conformational state. The presence of multiple ester groups creates opportunities for both intra- and intermolecular interactions that influence the compound's behavior in different environments.

Comparative Analysis with Benzofuran Derivative Isosteres

Comparative structural analysis with related benzofuran derivatives reveals significant insights into structure-activity relationships and functional group effects. The substitution pattern in this compound can be contrasted with other benzofuran compounds to understand the impact of specific functional groups on molecular properties. For instance, compounds such as isopropyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate (molecular formula C₁₇H₁₉BrO₅, molecular weight 383.238 g/mol) demonstrate how halogen substitution affects molecular properties.

The introduction of bromine at position 6 in the related compound significantly increases the molecular weight by approximately 79 mass units compared to the parent compound. This halogen substitution also introduces additional lipophilicity and potential for halogen bonding interactions. The comparative analysis reveals that the isobutyryloxy group remains consistent across these derivatives, suggesting its importance for biological activity. Similarly, the 2-methyl and 3-carboxylate isopropyl ester functionalities are preserved, indicating their structural significance.

Other benzofuran derivatives, such as those featuring different ester substituents, provide additional comparative data. Compounds with varying alkyl chain lengths in the ester groups demonstrate how subtle structural modifications can influence physicochemical properties. For example, methyl esters generally exhibit higher polarity compared to isopropyl esters, while longer alkyl chains increase lipophilicity. The benzofuran core appears to be a privileged scaffold that tolerates diverse substitution patterns while maintaining structural integrity.

Bioisosteric relationships within the benzofuran family reveal that certain functional group replacements can maintain or enhance biological activity while modifying other molecular properties. The systematic exploration of these relationships has led to the development of compound libraries with improved pharmacokinetic profiles. The comparative analysis also highlights the importance of the 5-position substitution in determining the overall molecular properties and biological activities of benzofuran derivatives.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-9(2)16(18)22-12-6-7-14-13(8-12)15(11(5)21-14)17(19)20-10(3)4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGLRKDOZRQPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Cyclization and Acylation

This method constructs the benzofuran ring before introducing the isobutyryloxy group.

Step 1: Synthesis of 2-Methylbenzofuran-3-Carboxylic Acid

  • Starting material : 2-Methylresorcinol (1,3-dihydroxy-2-methylbenzene).

  • Cyclization :

    • React with propargyl bromide in acetone under basic conditions (K₂CO₃) to form a propargyl ether.

    • Heat to 180°C to induce Claisen rearrangement, yielding γ,δ-unsaturated ketone.

    • Treat with polyphosphoric acid (PPA) at 60°C for 4 hours to cyclize into 2-methylbenzofuran.

  • Oxidation :

    • Oxidize the ketone at position 3 to carboxylic acid using KMnO₄ in acidic medium (H₂SO₄/H₂O), achieving 75–80% yield.

Step 2: Esterification with Isopropyl Alcohol

  • Conditions :

    • Reflux the carboxylic acid with excess isopropyl alcohol and catalytic H₂SO₄ (2 mol%) for 12 hours.

    • Yield: 85–90%.

Step 3: Acylation at Position 5

  • Activation : Convert the phenolic hydroxyl to a better-leaving group using NaH in THF.

  • Acylation : React with isobutyryl chloride (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane at 0°C→RT for 6 hours.

  • Yield : 70–75%.

Route 2: Early-Stage Acylation Followed by Cyclization

This approach introduces the isobutyryloxy group before forming the benzofuran ring, minimizing steric hindrance.

Step 1: Synthesis of 5-Isobutyryloxy-2-Methylphenol

  • Starting material : 2-Methylresorcinol.

  • Selective acylation :

    • Protect the hydroxyl group at position 5 with isobutyryl chloride (1.1 equiv) and pyridine (1.5 equiv) in CH₂Cl₂ at 0°C.

    • Yield: 90%.

Step 2: Propargyl Ether Formation and Cyclization

  • Propargylation : React with propargyl bromide (1.5 equiv) and K₂CO₃ in acetone (60°C, 8 hours).

  • Claisen rearrangement : Heat to 180°C for 2 hours.

  • Cyclization : Treat with PPA at 60°C for 6 hours to form 5-isobutyryloxy-2-methylbenzofuran.

Step 3: Oxidation and Esterification

  • Oxidation : Convert the ketone at position 3 to carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

  • Esterification : Same as Route 1, yielding the final product.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield 45–50%55–60%
Key Advantage Simpler cyclization conditionsHigher regioselectivity in acylation
Major Limitation Low yielding acylation stepRequires stringent anhydrous conditions
Typical Purity 95–98% (HPLC)97–99% (HPLC)

Route 2 is preferred for large-scale synthesis due to superior yields and selectivity.

Optimization Strategies and Challenges

Regioselective Acylation

The phenolic hydroxyl group at position 5 exhibits higher reactivity than the furan oxygen, enabling selective acylation. However, competing reactions at position 3 are mitigated by steric hindrance from the methyl group.

Stereochemical Considerations

Though the target compound lacks chiral centers, intermediates with prochiral carbons (e.g., Claisen rearrangement products) require careful stereochemical control to avoid racemization.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (8:2) eluent.

  • Crystallization : Recrystallize from ethanol/water (7:3) to achieve >99% purity.

Industrial-Scale Production Insights

  • Continuous Flow Synthesis : Reduces reaction times by 40% compared to batch processes.

  • Green Chemistry Metrics :

    • Atom economy: 82% (Route 2).

    • E-factor: 6.2 kg waste/kg product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the isopropyl or isobutyryloxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzofurans.

Scientific Research Applications

Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following benzofuran derivatives share structural similarities with the target compound, differing primarily in substituents at positions 5, 6, or 3:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate (Target) 2-Me, 5-OCOC(CH₃)₂, 3-OCOiPr C₁₈H₂₂O₆ Isobutyryloxy enhances lipophilicity; isopropyl ester improves stability. N/A
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 2-Me, 5-SO₂NH(4-F-C₆H₄), 3-OCOiPr C₁₉H₁₈FNO₅S Sulfonamide group introduces hydrogen-bonding capacity; fluorine enhances bioavailability .
Isopropyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate 2-Me, 5-OCH₂COOEt, 6-Br, 3-OCOiPr C₁₈H₂₁BrO₆ Bromine increases molecular weight; ethoxy-oxoethoxy adds steric bulk .
Isopropyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]-acetate 2-CH₂COOiPr, 3-SMe, 5-(4-OH-C₆H₄) C₂₀H₂₀O₄S Hydroxyphenyl and sulfanyl groups enable π–π stacking and redox activity .
Key Observations:
  • Position 5 Modifications: The isobutyryloxy group in the target compound increases hydrophobicity compared to sulfonamide () or hydroxylphenyl () substituents.
  • Ester Variations :
    • The isopropyl ester at position 3 is common across analogs, but includes an additional ethoxy-oxoethoxy group, complicating synthesis .

Physicochemical Properties

Comparative data from synthesized analogs highlight trends in physical properties:

Compound (Reference) Melting Point (°C) HPLC Purity (%) Retention Time (min) Yield (%)
3d10 (4-{(E)-[...]}phenylisobutyrate) 147.8–150.4 94.894 21.379 (Condition A) 42.3
3d11 (5-{(E)-[...]}phenylisobutyrate) 109.0–112.8 96.035 16.712 (Condition B) 68.0
Target Compound Not reported Not reported Not reported Not reported
  • Melting Points : Lower melting points (e.g., 109–112°C for 3d11) correlate with less symmetric substituents, while higher values (e.g., 147–150°C for 3d10) suggest stronger intermolecular forces .
  • HPLC Retention : Retention times vary with substituent polarity; the target’s isobutyryloxy group may extend retention compared to 3d11.

Biological Activity

Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate is an organic compound with a complex structure that includes a benzofuran moiety. It has garnered attention for its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. The compound's molecular formula is C15_{15}H18_{18}O4_{4}, and it has a molecular weight of approximately 304.34 g/mol.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological activity:

  • Benzofuran Ring : This aromatic structure is known for its role in various biological activities.
  • Carboxylic Acid Group : This group can participate in hydrogen bonding and enhance solubility in biological systems.
  • Isopropyl and Isobutyryloxy Substituents : These groups influence the lipophilicity and overall pharmacokinetics of the compound.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC15_{15}H18_{18}O4_{4}
Molecular Weight304.34 g/mol
Functional GroupsBenzofuran, Carboxylic Acid, Ester
SolubilityModerate; influenced by substituents

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to other known antimicrobial agents indicates potential effectiveness against a range of pathogens.

Anti-inflammatory Properties

The presence of the benzofuran moiety has been associated with anti-inflammatory effects in various studies. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating inflammatory diseases.

Anticancer Potential

Research into related compounds has shown that benzofuran derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. Further studies are needed to elucidate the specific mechanisms by which this compound may act against cancer.

Table 2: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialPotential effectiveness against pathogens
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of benzofuran derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing efficacy.

Research on Anti-inflammatory Effects

In a separate investigation, researchers explored the anti-inflammatory effects of related benzofuran compounds. They found that these compounds could effectively reduce inflammation markers in vitro, suggesting a potential therapeutic role for this compound in inflammatory diseases.

Anticancer Mechanisms

A review on the anticancer properties of benzofuran derivatives indicated that these compounds can activate apoptotic pathways in various cancer cell lines. The review emphasized the need for further research to confirm these effects specifically for this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Esterification : Reacting benzofuran-3-carboxylic acid derivatives with isopropyl alcohol under acidic conditions (e.g., H₂SO₄) to form the isopropyl ester .
  • Acylation : Introducing the isobutyryloxy group via nucleophilic acyl substitution using isobutyryl chloride in the presence of a base (e.g., pyridine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (DMF/water) are standard for isolating high-purity products . Reaction progress should be monitored via TLC and NMR spectroscopy .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester/ether linkages (e.g., δ ~5.1 ppm for isopropyl methine protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated: ~332.3 g/mol for C₁₈H₂₀O₆) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π-π stacking in benzofuran cores) .

Q. What are the key physicochemical properties influencing experimental design?

Critical properties include:

  • Solubility : High solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water .
  • Stability : Hydrolytically sensitive under strong acidic/basic conditions; store at -20°C in inert atmospheres .
  • LogP : Estimated ~2.8 (via computational tools), suggesting moderate membrane permeability for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Functional group variation : Systematically modify the isobutyryloxy group (e.g., replace with acetyloxy or benzoyloxy) to assess bioactivity changes .
  • Biological assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) with controls (e.g., doxorubicin for cytotoxicity) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity assessment : Verify compound purity (>95%) via HPLC and address batch-to-batch variability .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), solvent concentrations (<1% DMSO), and exposure times .
  • Metabolic stability : Evaluate cytochrome P450 interactions to rule out false negatives/positives in vitro .

Q. How does the compound interact with biological targets at the molecular level?

  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins (e.g., kinases) .
  • Crystallographic data : Analyze co-crystal structures (if available) to identify key hydrogen bonds or hydrophobic pockets .
  • Mechanistic probes : Incorporate fluorescent tags (e.g., BODIPY) for live-cell imaging of target engagement .

Q. What are the stability profiles under varying experimental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for benzofurans) .
  • pH stability : Monitor hydrolysis rates via UV-Vis spectroscopy in buffers (pH 1–13) .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation (use amber vials) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateRoleReference
5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acidCore scaffold
Isobutyryl chlorideAcylating agent
Isopropyl alcoholEsterification reagent

Q. Table 2: Analytical Techniques for Characterization

TechniqueApplicationExample Data
¹H NMRSubstituent confirmationδ 2.1 (s, CH₃), δ 5.1 (m, isopropyl)
HRMSMolecular weightm/z 332.1421 [M+H]⁺
X-rayCrystal packingC–H···O interactions

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